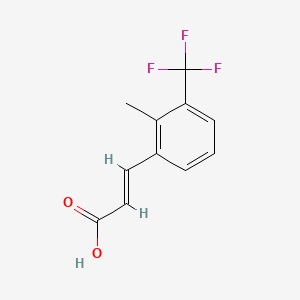
2-甲基-3-(三氟甲基)肉桂酸
描述
2-Methyl-3-(trifluoromethyl)cinnamic acid is an organic compound characterized by a cinnamic acid backbone with a methyl group at the 2-position and a trifluoromethyl group at the 3-position
科学研究应用
2-Methyl-3-(trifluoromethyl)cinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
Mode of Action
Cinnamic acid derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators of enzymatic activity .
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Result of Action
It has been noted that certain cinnamic acid derivatives have sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-3-(trifluoromethyl)cinnamic acid . For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)cinnamic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2-methylbenzene with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-methyl-3-(trifluoromethyl)benzene.
Cinnamic Acid Formation: The conversion of the hydroxylated product to cinnamic acid through a Knoevenagel condensation reaction involving malonic acid and an aldehyde or ketone.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-3-(trifluoromethyl)cinnamic acid may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
化学反应分析
Types of Reactions: 2-Methyl-3-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:
Oxidation: Conversion to 2-methyl-3-(trifluoromethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and heat.
Reduction: LiAlH4, ether solvent, and low temperatures.
Substitution: Concentrated nitric acid (HNO3) or halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Methyl-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Methyl-3-(trifluoromethyl)cinnamic alcohol.
Substitution: Nitro- or halogenated derivatives of the cinnamic acid.
相似化合物的比较
2-(Trifluoromethyl)cinnamic acid
3-(Trifluoromethyl)cinnamic acid
2-Methylcinnamic acid
3-Methylcinnamic acid
属性
IUPAC Name |
(E)-3-[2-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-8(5-6-10(15)16)3-2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOYNGWYVWNFOC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


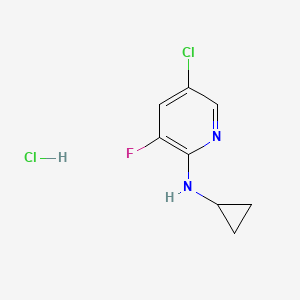
![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)
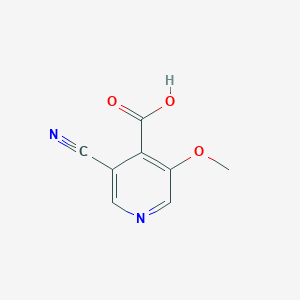
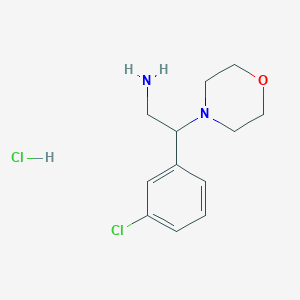

![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)
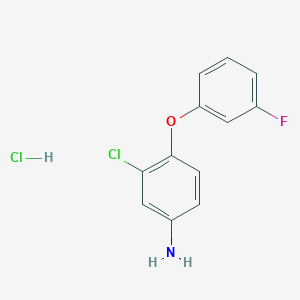
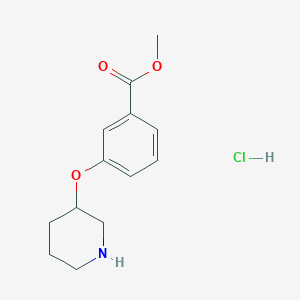
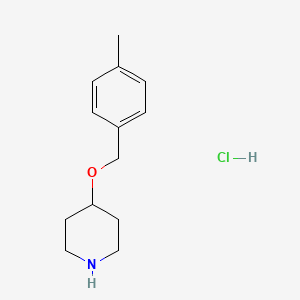
![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)
![3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride](/img/structure/B1421151.png)
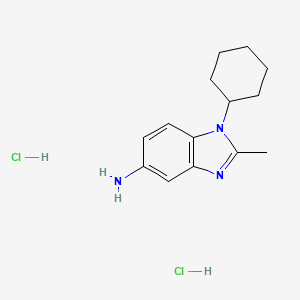
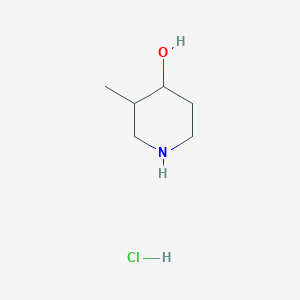
![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)
